molecular formula C14H18FN7 B6437544 N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549002-10-8

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B6437544
CAS RN: 2549002-10-8
M. Wt: 303.34 g/mol
InChI Key: DLTBIFQXHKLHFZ-UHFFFAOYSA-N
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Description

“N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For example, the structure of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-methylbenzyl)piperazine-1-carbodithioate was elucidated using IR, 1H NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, monoamine oxidase enzymes (MAOs) control the concentration of neurotransmitters and intracellular amines in brain and peripheral tissues through catalyzing the oxidative deamination of them .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the yield, melting point, and IR max of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-methylbenzyl)piperazine-1-carbodithioate were reported .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For example, some derivatives have shown selective monoamine oxidase (MAO)-A inhibitory activity .

Future Directions

The future directions in the research of similar compounds involve the development of new therapies . For instance, the pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

properties

IUPAC Name

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN7/c1-2-17-14-18-4-3-12(20-14)21-5-7-22(8-6-21)13-11(15)9-16-10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBIFQXHKLHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

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